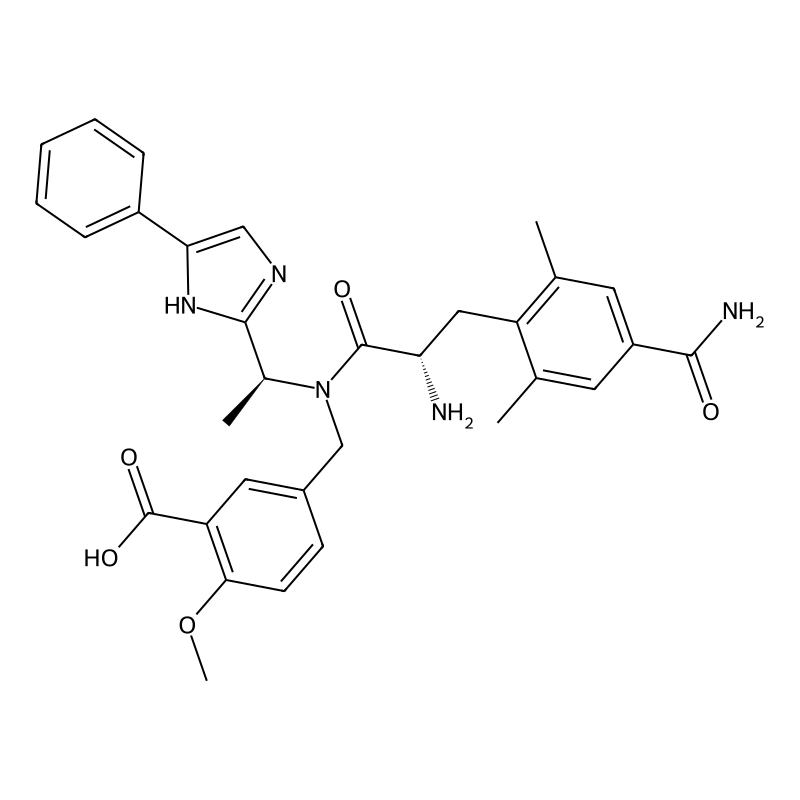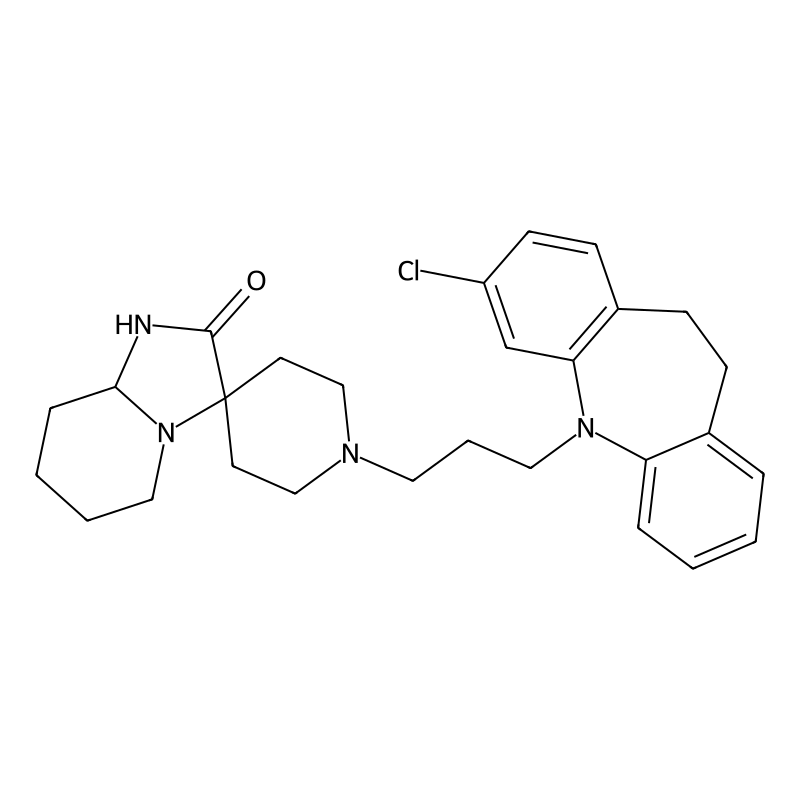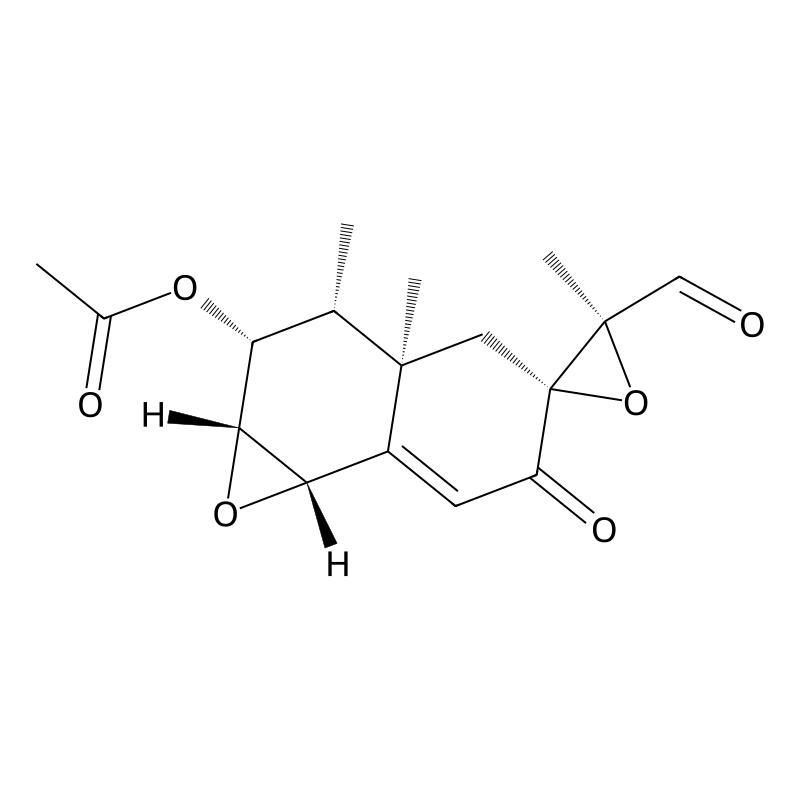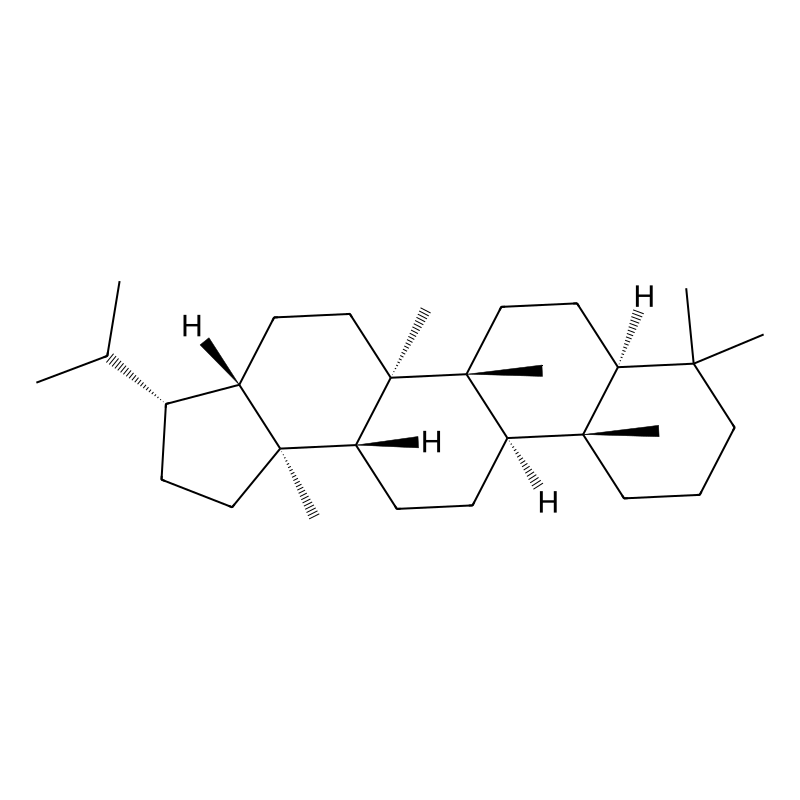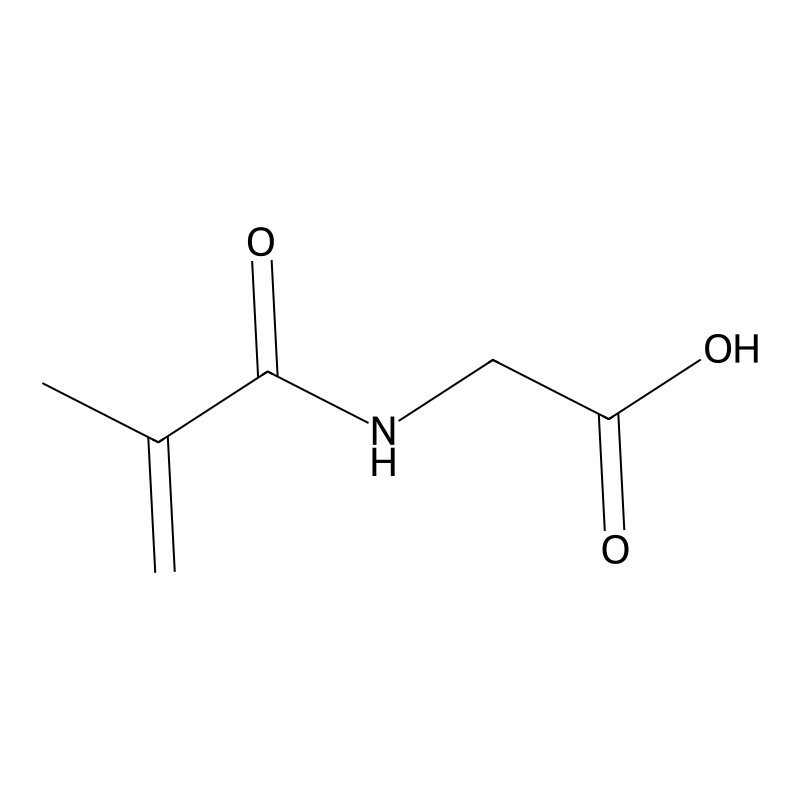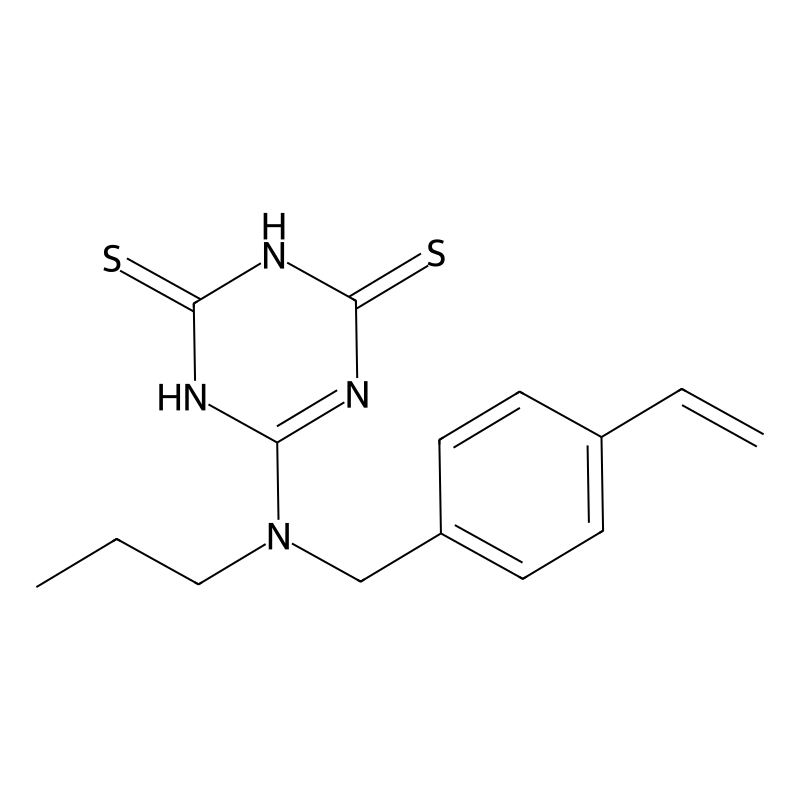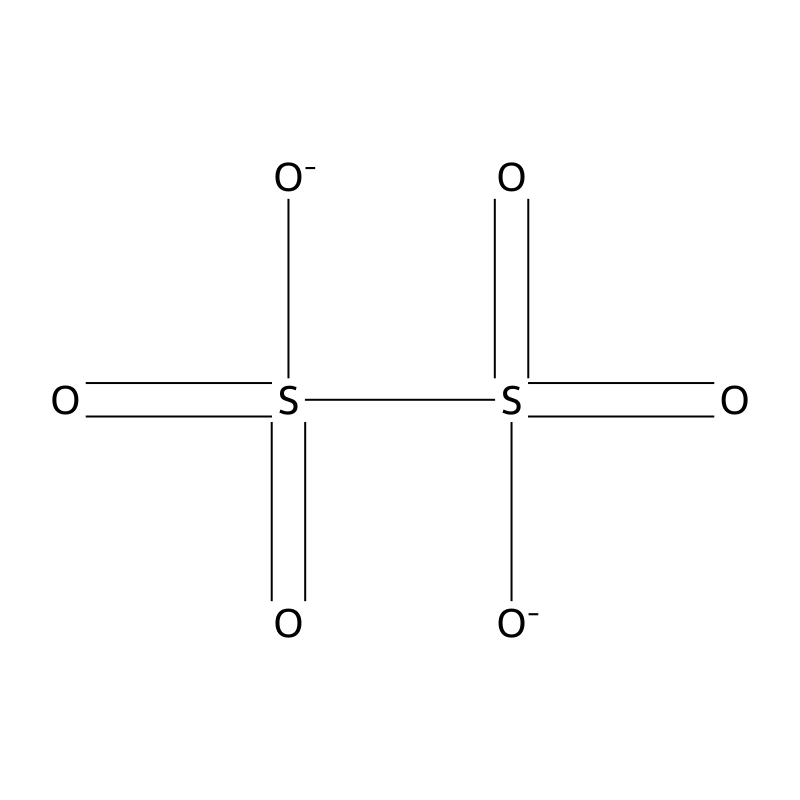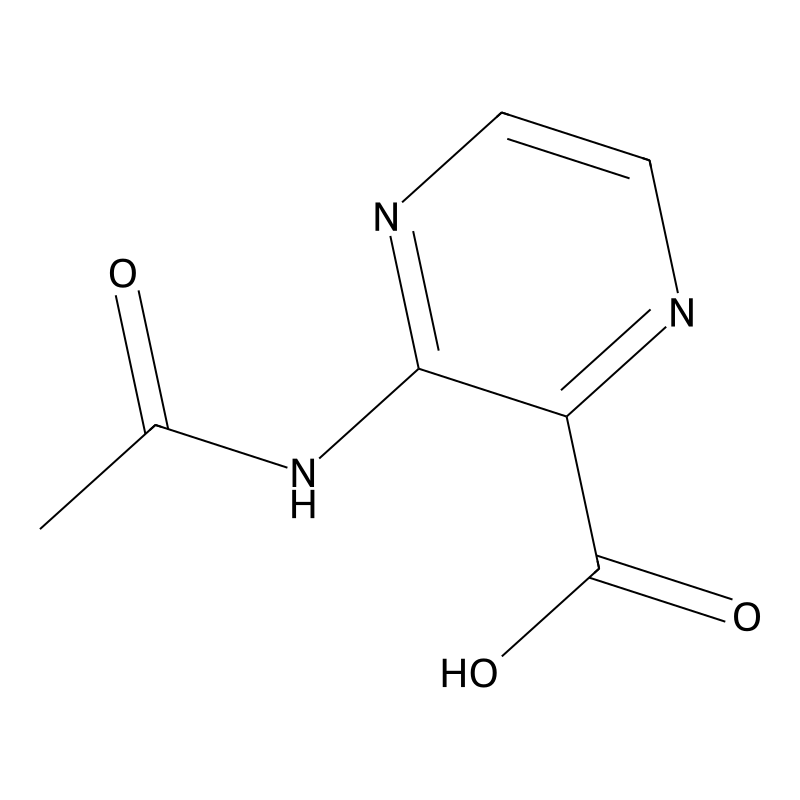1-Ethylpropylzinc bromide
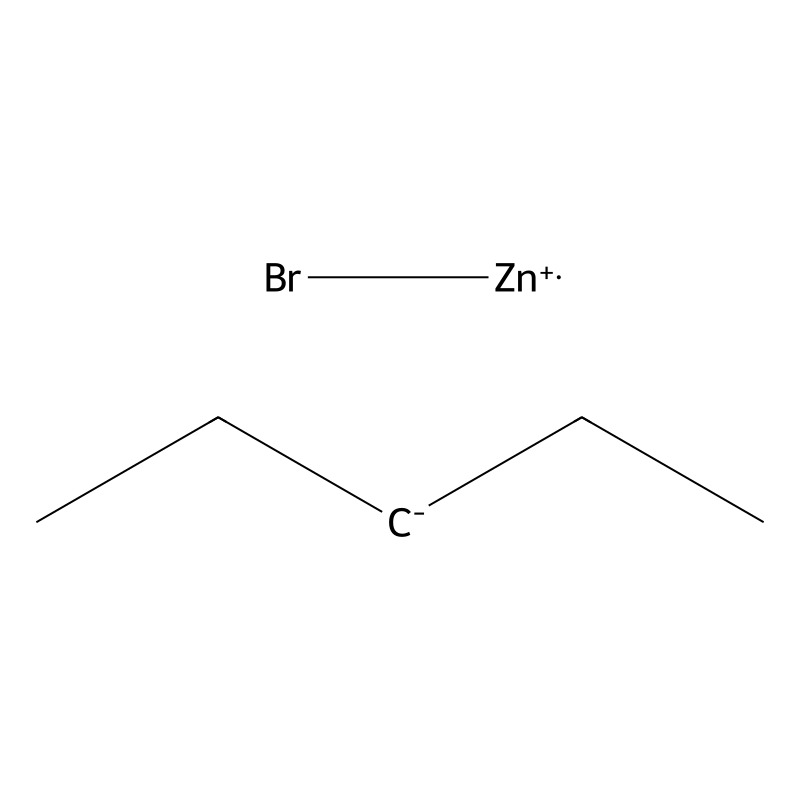
Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
1-Ethylpropylzinc bromide is an organozinc compound characterized by its unique structure, which consists of an ethyl group and a propyl group bonded to a zinc atom, along with a bromide ion. Its molecular formula is , and it serves as a versatile reagent in organic synthesis, particularly in carbon-carbon bond formation reactions. The compound is typically a colorless to pale yellow liquid that is sensitive to moisture and air, necessitating careful handling and storage.
- Reformatsky Reaction: This reaction allows for the formation of β-hydroxy esters from α-halo esters and carbonyl compounds, utilizing the organozinc compound as a nucleophile to form a zinc enolate intermediate .
- Simmons-Smith Reaction: It can be used to generate cyclopropanes from alkenes, where the zinc compound acts as a carbenoid intermediate .
- Cross-Coupling Reactions: 1-Ethylpropylzinc bromide can engage in palladium-catalyzed cross-coupling reactions with various organic halides, enabling the synthesis of complex molecules .
The synthesis of 1-ethylpropylzinc bromide typically involves the reaction of zinc with ethyl bromide and propyl bromide under controlled conditions:
- Preparation: Zinc metal is reacted with ethyl bromide in an inert atmosphere (usually nitrogen or argon) to form ethylzinc bromide.
- Subsequent Reaction: Ethylzinc bromide is then treated with propyl bromide to yield 1-ethylpropylzinc bromide.
- Solvent Use: Tetrahydrofuran (THF) is commonly used as a solvent to stabilize the organozinc species during the reaction.
1-Ethylpropylzinc bromide finds applications primarily in organic synthesis:
- Nucleophilic Reagent: It is used for nucleophilic additions to carbonyl compounds.
- Synthesis of Complex Molecules: The compound facilitates the construction of complex organic frameworks through various coupling reactions.
- Material Science: It may also be explored in polymer chemistry for developing new materials.
Interaction studies involving 1-ethylpropylzinc bromide often focus on its reactivity with various electrophiles. The compound's ability to form stable intermediates makes it suitable for studying reaction mechanisms in organometallic chemistry. Additionally, its interactions with other metal catalysts can enhance reaction efficiencies in synthetic pathways.
1-Ethylpropylzinc bromide shares similarities with several other organozinc compounds, each having unique properties and applications:
Uniqueness of 1-Ethylpropylzinc Bromide
The uniqueness of 1-ethylpropylzinc bromide lies in its dual alkyl groups, which provide enhanced steric hindrance compared to simpler organozinc reagents. This feature allows it to selectively react with specific electrophiles while minimizing side reactions that may occur with less hindered compounds. Its application in more complex synthetic pathways also highlights its versatility compared to other similar compounds.
The compound’s systematic IUPAC name is bromozinc(1+);pentane, reflecting its ionic structure comprising a bromozinc cation and a pentyl-derived anion. Alternative nomenclature includes:
- 1-Ethylpropylzinc bromide (emphasizing the branching of the alkyl group)
- Pent-3-ylzinc bromide (using substitutive numbering)
Molecular formula: C₅H₁₁BrZn
Molecular weight: 216.4 g/mol
Structural Features
- Zinc coordination: The zinc atom adopts a linear geometry, bonded to the branched alkyl group (1-ethylpropyl) and a bromide ion.
- Electronic configuration: The sp³-hybridized zinc center enables nucleophilic reactivity at the β-carbon of the alkyl chain.
Key Physical Properties
| Property | Value | Source |
|---|---|---|
| Density (25°C) | 0.95 g/mL (0.5M in THF) | |
| Stability | Air- and moisture-sensitive |
Historical Development in Organozinc Chemistry
The discovery of 1-ethylpropylzinc bromide is rooted in foundational work on organozinc compounds:
Edward Frankland’s pioneering studies (1848):
Frankland’s synthesis of diethylzinc from zinc and ethyl iodide established the first organometallic compounds. While his work focused on symmetric dialkylzincs, it laid the groundwork for later heteroleptic derivatives.20th-century advancements:
Modern synthesis techniques:
Continuous flow methodologies (2014) enabled safer, scalable production of organozinc bromides like 1-ethylpropylzinc bromide by minimizing pyrophoric risks.
Role in Modern Organometallic Synthesis
1-Ethylpropylzinc bromide serves as a critical reagent in three key areas:
Negishi Cross-Coupling
This palladium-catalyzed reaction couples organozinc halides with organic electrophiles:
$$ \text{R–Zn–Br} + \text{R'–X} \xrightarrow{\text{Pd(0)}} \text{R–R'} + \text{ZnBrX} $$
- Branching selectivity: The 1-ethylpropyl group’s steric bulk minimizes β-hydride elimination, favoring retention of configuration.
- Functional group tolerance: Compatible with esters, nitriles, and alkynes.
Nucleophilic Additions
The reagent adds to carbonyl compounds in Reformatsky-type reactions:
$$ \text{RCOOR'} + \text{C₅H₁₁ZnBr} \rightarrow \text{RC(OR')(C₅H₁₁)OH} $$
Flow Chemistry Applications
Recent advances utilize microreactors for:
Direct Zinc Insertion into Alkyl Bromides
The preparation of 1-ethylpropylzinc bromide, with molecular formula C₅H₁₁BrZn and molecular weight 216.4 g/mol [1] [2], follows the fundamental methodology of direct zinc insertion into organic halides. This approach represents the most widely employed synthetic strategy for organozinc compound preparation, offering significant advantages in terms of operational simplicity and functional group tolerance.
Reaction Mechanisms of Zinc Activation
The mechanism of zinc insertion into alkyl bromides proceeds through a two-step process involving surface oxidative addition followed by solubilization of surface intermediates [3] [4]. Research utilizing fluorescence microscopy techniques has revealed that the oxidative addition of highly reactive zinc to organic bromides demonstrates pronounced structure-reactivity dependence, contrasting with the behavior observed for other metals [5] [3].
The kinetic and linear free energy relationship studies indicate that electron transfer constitutes the rate-determining step in the reaction mechanism [3]. This electron transfer process exhibits significant inner-sphere character during reactions with alkyl bromides, as evidenced by radical clock experiments and stereochemical analysis that confirm the participation of radical intermediates [5]. The mechanism can be summarized as follows:
Step 1: Surface Oxidative Addition
The initial electron transfer from zinc metal to the alkyl bromide generates surface-bound organozinc intermediates [4]. This process involves the formation of alkyl radicals and zinc(I) species at the metal surface, followed by rapid recombination to yield the surface organozinc intermediate.
Step 2: Solubilization of Surface Intermediates
The surface-bound organozinc species must be solubilized into solution to generate the synthetically useful reagent [4]. This step can be rate-limiting in the absence of appropriate activating agents.
Zinc activation methods significantly influence both mechanistic steps. Traditional activation involves treatment with dilute hydrochloric acid to remove surface oxide layers, followed by thorough washing and drying [6]. This process creates higher zinc reactivity by exposing fresh metal surfaces. More sophisticated activation protocols employ successive treatment with 1,2-dibromoethane (4-5 mol%) and chlorotrimethylsilane (1 mol%) prior to organic halide addition [7]. These reagents function through different mechanisms: 1,2-dibromoethane generates active zinc species through initial insertion reactions, while chlorotrimethylsilane removes surface oxides and reduces particle agglomeration [8].
The activation process influences reaction kinetics substantially. For primary alkyl bromides, zinc insertion typically requires heating to 40-50°C in tetrahydrofuran, with complete conversion achieved within 3 hours [7]. Secondary alkyl bromides, including 1-ethylpropyl bromide, demonstrate enhanced reactivity, often achieving complete conversion within 1 hour at room temperature due to the increased stability of secondary carbocation intermediates in the electron transfer mechanism [7].
Solvent Systems for Optimal Insertion
Solvent selection profoundly impacts both the efficiency and mechanism of organozinc formation. Research comparing different solvent systems has identified distinct mechanistic pathways depending on the choice of reaction medium [9] [10].
Tetrahydrofuran Systems
Tetrahydrofuran remains the most extensively utilized solvent for organozinc preparation due to its ability to coordinate zinc centers and stabilize intermediate species [11]. The polar aprotic nature of tetrahydrofuran facilitates solvation of ionic intermediates generated during the electron transfer process. Typical reaction concentrations range from 2.5-3.0 M for optimal efficiency [7].
The addition of lithium chloride to tetrahydrofuran systems dramatically enhances reaction rates through formation of organozincate complexes [12] [13]. Mass spectrometric analysis reveals the formation of mononuclear complexes such as ZnRHal₂⁻ and ZnRHalCl⁻ for bromide and iodide substrates [12]. These organozincate species demonstrate altered reactivity compared to neutral organozinc compounds, providing mechanistic insight into the pronounced effect of lithium chloride in organozinc chemistry.
The role of lithium chloride has been definitively established as promoting solubilization of surface organozinc intermediates rather than accelerating the initial oxidative addition step [4] [14]. This finding emerged from single-particle fluorescence microscopy studies that directly observed surface intermediates and their subsequent solubilization behavior.
Polar Aprotic Solvent Systems
Alternative polar aprotic solvents, particularly dimethyl sulfoxide and N,N-dimethylformamide, demonstrate superior performance in certain applications [9] [10]. Nuclear magnetic resonance kinetics comparing dimethyl sulfoxide and tetrahydrofuran revealed significantly faster organozinc formation in dimethyl sulfoxide, with nearly complete conversion achieved within 30 minutes compared to 4 hours required in tetrahydrofuran [9].
Mechanistic studies using fluorescence microscopy identified that polar aprotic solvents accelerate the surface oxidative addition step rather than the solubilization step [10]. This contrasts with the lithium chloride mechanism, which primarily affects solubilization. The acceleration mechanism in polar aprotic solvents involves stabilization of charged intermediates generated during electron transfer, though the precise molecular details remain under investigation.
Dimethyl sulfoxide forms coordination complexes with organozinc species, as evidenced by ¹H nuclear magnetic resonance spectroscopy showing equilibrium between RZnI and RZnI(DMSO) complexes [10]. This coordination behavior influences both the structure and reactivity of the ultimate organozinc reagent.
Alternative Solvent Systems
N-methyl-2-pyrrolidone represents another viable polar aprotic solvent option [15]. This solvent demonstrates excellent solvating properties for diverse organic and inorganic compounds, with high boiling point (202°C) and low vapor pressure contributing to operational stability [16]. However, comprehensive comparative studies with tetrahydrofuran for organozinc preparation remain limited.
Diethyl ether systems have been employed successfully, particularly in combination with lithium perchlorate activation [17]. The lower coordinating ability of diethyl ether compared to tetrahydrofuran may require higher reaction temperatures and longer reaction times but offers advantages in subsequent reaction steps where weaker coordination is desired.
Recent developments have explored 2-methyltetrahydrofuran as a biosourced alternative to tetrahydrofuran [18]. This solvent demonstrates comparable performance to tetrahydrofuran while offering improved sustainability profiles. Organozinc formation proceeds with yields of 66% compared to 71% in tetrahydrofuran when using lithium chloride activation [18].
Continuous Flow Synthesis Approaches
Continuous flow methodology represents a significant advancement in organozinc reagent preparation, addressing fundamental limitations associated with batch processes including instability, exothermicity, water sensitivity, and labor-intensive preparation requirements [19] [20].
The continuous flow approach typically employs packed bed reactors containing metallic zinc through which organic halide solutions are pumped at controlled temperatures and flow rates [19]. Temperature control is achieved through heating jackets with integrated thermocouples, enabling precise process optimization. Flow rates of 30 mL per hour allow preparation of 250-300 mL solutions using the same column setup [19].
Process Development and Optimization
Systematic studies have established optimal process windows employing large molar excess of zinc turnings (approximately 250-fold excess) combined with investigation of both mechanical and chemical zinc activation methods [20] [21]. Variable parameters include liquid throughputs, halide concentrations, flow rates, solvents, and zinc activation mechanisms.
Laboratory-scale reactor setups originally designed for Grignard reagent formation have been successfully adapted for organozinc preparation, incorporating zinc replenishing units to maintain consistent reaction conditions [20]. Complete conversion of employed halides can be achieved within single passage through the reactor with organozinc yields ranging from 82-92% [20].
Scalability and Process Intensification
The continuous flow methodology demonstrates excellent scalability characteristics. Pilot-scale implementations achieving liquid throughputs of 3-5 L/h have been successfully developed and tested [20]. More recent developments have achieved maximum liquid throughputs of 18 L/h with residence times of 1.5-14.0 minutes, maintaining complete halide conversion with zinc organyl yields up to 98% [21].
The continuous processing of highly concentrated 2.0 M starting materials has been demonstrated for the first time, achieving yields of 84-100% with sufficient process reliability [21]. This concentration represents a significant advancement in process intensification for organozinc synthesis.
Flow Reactor Design Considerations
Alternative flow reactor designs have been explored to enhance accessibility and equipment flexibility [19]. Packed columns containing metallic zinc can be heated using various equipment configurations, allowing adaptation to different laboratory setups. The procedure provides organozinc reagents as clean solutions with reproducible concentrations, essential for subsequent synthetic applications.
Integration of organozinc generation with downstream reactions represents a key advantage of continuous flow methodology. Generated organozinc solutions can be directly coupled to second flow reactors for Reformatsky reactions or collected for batch Negishi coupling reactions [19]. This integration minimizes reagent degradation and improves overall synthetic efficiency.
Batch Production Optimization Strategies
Traditional batch production of organozinc reagents benefits from systematic optimization of multiple variables including zinc particle size, surface area, activation methods, temperature control, and stirring efficiency [22] [8].
Zinc Metal Selection and Preparation
Zinc particle size significantly influences reaction efficiency and reproducibility. Commercial zinc powder (150 mesh) with 99.9% purity provides optimal balance between surface area and handling characteristics [8]. Zinc dust offers higher surface area but may lead to more vigorous reactions requiring careful temperature control. Zinc turnings provide good surface area with improved handling safety but may require longer reaction times.
Surface pretreatment protocols vary in complexity and effectiveness. The standard activation sequence involves successive treatment with 1,2-dibromoethane and chlorotrimethylsilane under inert atmosphere conditions [22]. Alternative activation employs direct treatment with iodine (1-5 mol%) in polar aprotic solvents, providing efficient zinc activation for unactivated alkyl bromides [22].
Reaction Condition Optimization
Temperature optimization requires balance between reaction rate and selectivity. Primary alkyl bromides typically require temperatures of 40-50°C for efficient conversion within 3 hours [7]. Secondary alkyl bromides, including 1-ethylpropyl bromide precursors, demonstrate optimal reactivity at room temperature with complete conversion within 1 hour [7].
Concentration effects influence both reaction rate and product quality. Optimal concentrations of 2.5-3.0 M in tetrahydrofuran provide balance between efficiency and stirring effectiveness [7]. Higher concentrations may lead to mass transfer limitations, while lower concentrations reduce volumetric productivity.
Additive Effects and Optimization
Lithium chloride addition requires careful optimization of stoichiometry and introduction methods. Typical loadings of 0.5-1.0 equivalents relative to organic halide provide optimal enhancement without excessive salt handling [8]. The lithium chloride must be rigorously dried (150-170°C under high vacuum for 20 minutes) prior to use to prevent interference from water contamination [8].
Alternative lithium salts have been evaluated for potential advantages over lithium chloride. Lithium bromide provides inferior results (10% yield compared to 71% for lithium chloride), while lithium perchlorate completely inhibits organozinc formation [18]. Lithium fluoride provides acceptable yields (52%) but offers no advantages over lithium chloride [18].
Process Monitoring and Control
Batch process optimization benefits from real-time monitoring techniques. Iodometric titration provides reliable quantification of organozinc concentration, enabling process optimization and quality control [18]. The titration involves addition of accurately weighed iodine to tetrahydrofuran, followed by dropwise addition of organozinc solution until the brown color disappears.
Gas chromatographic analysis after quenching provides complementary information regarding conversion efficiency and side product formation [20]. This analytical approach enables identification of optimal process conditions and troubleshooting of problematic reactions.
Purification and Isolation Techniques
The purification and isolation of organozinc compounds presents unique challenges due to their inherent instability toward air, moisture, and protic solvents [23] [24]. Multiple complementary techniques have been developed to address these requirements while maintaining compound integrity.
Solvent-Based Purification Methods
Solvent extraction represents the most widely applicable purification technique for organozinc compounds [24]. This approach exploits differential solubility characteristics to separate the desired organozinc from impurities and byproducts. The selection of appropriate solvents requires consideration of organozinc solubility, impurity profiles, and stability requirements.
Tetrahydrofuran serves as the primary solvent for organozinc dissolution and purification due to its coordinating ability and stability toward organozinc species [11]. Purification protocols typically involve dissolution in anhydrous tetrahydrofuran followed by filtration to remove metallic zinc residues and inorganic salts. The resulting solutions can be concentrated under reduced pressure, though complete solvent removal risks decomposition.
Crystallization Techniques
Crystallization provides the highest purity levels for organozinc compounds when applicable [24] [26]. This technique exploits differential solubility characteristics, allowing pure organozinc compounds to precipitate from solutions containing impurities. The crystallization process can be repeated multiple times to achieve enhanced purity levels.
The crystallization approach proves most effective for organozinc compounds that form stable crystalline phases. Recent crystallographic studies have characterized zinc halide complexes with various ligand systems, providing insight into structural requirements for successful crystallization [26] [27]. The formation of discrete molecular complexes versus extended coordination networks influences crystallization behavior and purity outcomes.
Temperature-controlled crystallization offers enhanced selectivity compared to simple evaporation methods [24]. Cooling saturated solutions or controlled evaporation at reduced pressure can promote selective crystallization of the desired organozinc compound while leaving impurities in solution.
Chromatographic Separation Methods
Chromatographic techniques provide powerful tools for organozinc purification when other methods prove insufficient [24]. The selection of stationary and mobile phases requires careful consideration of organozinc stability and separation requirements.
Column chromatography using silica gel or alumina stationary phases has been employed for organozinc purification, though the Lewis acidic nature of these materials may cause decomposition [24]. Neutral alumina or deactivated silica gel provides improved compatibility with sensitive organozinc species.
Gas chromatographic analysis serves primarily analytical rather than preparative functions due to the limited volatility and thermal stability of most organozinc compounds [8]. However, this technique provides valuable information regarding purity levels and decomposition products.
Vacuum Distillation and Sublimation
Vacuum distillation represents a viable purification technique for volatile organozinc compounds [24]. This approach requires careful temperature control to prevent thermal decomposition while achieving separation from less volatile impurities. The technique proves most applicable to simple diorganozinc compounds rather than zinc halide species.
Sublimation offers advantages for compounds that can undergo solid-vapor transitions without decomposition [24]. This technique provides high purity products by completely avoiding liquid phases that may promote decomposition reactions.
Specialized Isolation Techniques
High vacuum techniques enable isolation of organozinc compounds as solid materials with extended storage stability [28]. The procedure involves solvent evaporation under high vacuum (0.1 mbar) for 3-6 hours, yielding solid organozinc reagents suitable for storage and transport [28].
The formation of stable zinc pivalate complexes provides an alternative approach for organozinc isolation [28]. These complexes demonstrate enhanced air stability compared to simple organozinc halides while maintaining synthetic reactivity. The preparation involves transmetalation with zinc pivalate followed by solvent evaporation under high vacuum.
Inert atmosphere handling throughout all purification and isolation procedures remains essential for maintaining organozinc integrity [8]. Standard Schlenk techniques or glove box manipulation prevent exposure to atmospheric oxygen and moisture that rapidly degrade organozinc compounds.
| Purification Method | Purity Level | Applicability | Advantages | Limitations |
|---|---|---|---|---|
| Solvent Extraction | 85-95% | Universal | Simple procedure | Moderate purity |
| Crystallization | >98% | Selective compounds | Highest purity | Limited applicability |
| Chromatography | 90-98% | Complex mixtures | High selectivity | Potential decomposition |
| Vacuum Distillation | 95-99% | Volatile compounds | Clean separation | Thermal stability required |
| High Vacuum Isolation | 90-95% | Solid formation | Storage stability | Specialized equipment |
1-Ethylpropylzinc bromide adopts a distorted tetrahedral geometry around the zinc center, which is characteristic of organozinc halides [1] [2]. The compound has the molecular formula C₅H₁₁BrZn with a molecular weight of 216.43 g/mol [1] [2]. The zinc atom forms a direct zinc-carbon sigma bond with the central carbon of the ethylpropyl group (pentan-3-yl), representing one of the fundamental organometallic bonding motifs [3] [4].
The coordination environment around zinc consists of four ligands arranged in a tetrahedral geometry: one bromine atom, one carbon atom from the ethylpropyl group, and two additional coordination sites that may be occupied by solvent molecules (typically tetrahydrofuran in commercial solutions) [1] [3]. The zinc-carbon bond exhibits significant ionic character due to the electronegativity difference between zinc (1.65) and carbon (2.55), resulting in a polarized bond with partial negative charge on carbon [5].
Key bond parameters estimated from similar organozinc compounds include:
- Zn-C bond length: 1.98-2.05 Å, consistent with typical organozinc compounds [6] [7]
- Zn-Br bond length: 2.35-2.45 Å, based on organozinc bromide structures [7] [8]
- C-Zn-Br bond angle: 105-115°, reflecting tetrahedral distortion [9] [10]
The bonding analysis reveals that organozinc compounds are strongly electron-deficient, with four low-lying orbitals available for bonding but only two valence electrons supplied by zinc [4]. This electronic deficiency contributes to the tendency of organozinc compounds to form aggregates and coordinate with Lewis bases such as tetrahydrofuran [3] [4].
Spectroscopic Identification
Nuclear Magnetic Resonance Signatures
Nuclear magnetic resonance spectroscopy provides crucial structural information for 1-ethylpropylzinc bromide, particularly through the characteristic chemical shifts observed for protons and carbons adjacent to the zinc center [11] [12].
¹H Nuclear Magnetic Resonance characteristics:
- α-Zinc proton: The proton on the carbon directly bonded to zinc (α-CH) appears at 0.3-0.8 ppm, showing a characteristic upfield shift compared to analogous alkyl compounds [11] [12]. This upfield shift is a diagnostic feature of organozinc compounds and results from the shielding effect of the zinc atom.
- Ethyl substituent protons: The terminal methyl groups (CH₃) of the ethyl substituents appear as triplets at 0.9-1.3 ppm, while the adjacent methylene groups (CH₂) appear as quartets at 2.2-2.8 ppm [13] [14].
- Multiplicity patterns: The coupling patterns follow the n+1 rule, where the α-proton appears as a triplet due to coupling with the four equivalent methylene protons of the two ethyl groups [13] [14].
¹³C Nuclear Magnetic Resonance characteristics:
- α-Carbon: The carbon directly bonded to zinc shows a distinctive chemical shift at 10-20 ppm, significantly upfield from typical alkyl carbons [11] [15]. This shift is characteristic of organozinc compounds and reflects the electron-donating nature of the zinc-carbon bond.
- Ethyl carbons: The terminal methyl carbons appear at 12-15 ppm, while the methylene carbons appear at 25-30 ppm [11] [15].
The NMR behavior in solution indicates that organozinc compounds exist in rapid equilibrium with various aggregated forms and solvent-coordinated species [11] [12]. In tetrahydrofuran solution, the compound likely exists as a monomeric species with THF coordination [11] [12].
Infrared Spectral Features
Infrared spectroscopy reveals characteristic vibrational modes that provide insight into the molecular structure and bonding of 1-ethylpropylzinc bromide [16] [17].
Key infrared absorption bands:
- C-H stretching region (2850-3000 cm⁻¹): Strong absorptions corresponding to symmetric and antisymmetric C-H stretching vibrations of the alkyl groups [16] [17]
- C-H bending region (1350-1470 cm⁻¹): Medium intensity bands arising from C-H bending vibrations, including methyl rocking modes at 1370-1380 cm⁻¹ [16] [17]
- Zn-C stretching region (400-600 cm⁻¹): Weak to medium intensity absorption corresponding to the zinc-carbon bond stretching vibration [18] [19]
- Zn-Br stretching region (200-400 cm⁻¹): Weak absorption band attributed to zinc-bromine bond stretching [18] [19]
- C-C stretching region (800-1200 cm⁻¹): Medium intensity bands from carbon-carbon stretching vibrations within the ethylpropyl group [16] [17]
The infrared spectrum analysis of organozinc compounds reveals that the metal-carbon stretching vibrations appear at significantly lower frequencies compared to carbon-carbon or carbon-heteroatom stretches, reflecting the weaker nature of the metal-carbon bond [18] [19]. The appearance of zinc-carbon stretching vibrations in the fingerprint region (400-600 cm⁻¹) is diagnostic for organozinc compounds [18] [19].
Crystallographic Studies
While specific crystallographic data for 1-ethylpropylzinc bromide are not readily available in the literature, extensive studies of related organozinc compounds provide valuable insights into the expected structural parameters [7] [8] [9] [10].
Predicted crystallographic parameters:
- Crystal system: Monoclinic or orthorhombic, which are the most common systems for organozinc compounds [9] [10]
- Space group: P21/c or P21212, frequently observed for organozinc structures [9] [10]
- Molecular packing: The compound likely forms discrete molecular units with intermolecular interactions mediated by van der Waals forces [7] [8]
Structural features from analogous compounds:
- Tetrahedral coordination: X-ray studies of similar organozinc halides consistently show distorted tetrahedral geometry around zinc [7] [8] [9]
- Bond lengths: Zn-C bond lengths in organozinc compounds typically range from 1.98-2.05 Å, while Zn-Br distances are found between 2.35-2.45 Å [6] [7]
- Bond angles: The tetrahedral geometry shows characteristic distortions with angles deviating from the ideal 109.5° due to steric effects of the organic substituents [9] [10]
Aggregation behavior: Crystallographic studies reveal that organozinc compounds often exhibit complex aggregation patterns in the solid state, forming dimers, trimers, or higher-order aggregates through bridging ligands [8] [9]. The specific aggregation pattern depends on the steric bulk of the organic substituents and the nature of the halide ligand [9] [10].

